molecular formula C10H9NO5 B3278081 2-Acetamidobenzene-1,3-dicarboxylic acid CAS No. 67081-70-3

2-Acetamidobenzene-1,3-dicarboxylic acid

Cat. No.: B3278081
CAS No.: 67081-70-3
M. Wt: 223.18 g/mol
InChI Key: KAHYQMPCKOTUFX-UHFFFAOYSA-N
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Description

2-Acetamidobenzene-1,3-dicarboxylic acid is a substituted benzene derivative featuring two carboxylic acid groups at the 1- and 3-positions and an acetamido (-NHCOCH₃) group at the 2-position.

Properties

IUPAC Name

2-acetamidobenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHYQMPCKOTUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidobenzene-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the acylation of 2-aminobenzene-1,3-dicarboxylic acid with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst such as pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of dicarboxylic acids, including this compound, often involves bio-based synthesis using microbial cell factories. Yeast cell factories are particularly favored due to their tolerance to hyperosmotic and low pH conditions, as well as their flexibility for genetic manipulations . This method is considered more sustainable and eco-friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted benzene derivatives.

Scientific Research Applications

2-Acetamidobenzene-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamidobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison with structurally related compounds highlights differences in substituent effects, solubility, and reactivity:

Compound Substituents Key Properties Applications
2-Acetamidobenzene-1,3-dicarboxylic acid -COOH (1,3), -NHCOCH₃ (2) Polar, hydrogen-bond donor/acceptor, moderate acidity (pKa ~3–4 for -COOH) Metal-organic frameworks (MOFs), drug synthesis, asymmetric catalysis
1,3-Benzenedicarboxylic acid -COOH (1,3) High solubility in polar solvents, strong acidity (pKa ~2.8) Coordination polymers (e.g., MIL-53), industrial plastics
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) -OH (3,4), -CH₂CH₂COOH (side chain) Antioxidant properties, UV absorption, chelation of metal ions Cosmetics, dietary supplements, antimicrobial agents
Dimethyl acetylenedicarboxylate -COOCH₃ (ester groups), triple bond High reactivity in Diels-Alder reactions, electrophilic Organic synthesis (e.g., cycloadditions), polymer precursors
1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid Cyclopentane ring with -COOH (1,3), methyl groups Steric hindrance, reduced solubility in water Chiral catalysts, specialty polymers

Thermal and Stability Profiles

  • Thermal Decomposition : Cyclopentane-dicarboxylic acid derivatives (e.g., 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) decompose at ~175–207°C, whereas aromatic analogues like the target compound likely exhibit higher thermal stability (>250°C) due to resonance stabilization .
  • Hydrolytic Stability : The acetamido group is less prone to hydrolysis compared to ester groups (e.g., dimethyl acetylenedicarboxylate), enhancing utility in aqueous-phase reactions .

Biological Activity

2-Acetamidobenzene-1,3-dicarboxylic acid, also known as 3-acetamidophthalic acid, is a compound of interest due to its potential biological activities. This compound features two carboxylic acid groups and an acetamido group, which may influence its interactions with biological systems.

  • Chemical Formula : C9_9H9_9N O4_4
  • Molecular Weight : 195.17 g/mol
  • CAS Number : 67081-70-3

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study focusing on related compounds demonstrated cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis, leading to decreased cell viability in a concentration-dependent manner.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/ml)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

The results indicate that the compound is more toxic to cancerous cells compared to normal cells, suggesting a degree of selectivity that is beneficial for therapeutic applications .

Genotoxicity Considerations

While exploring the synthesis of related compounds, this compound has been identified as a potential genotoxic impurity in pharmaceutical manufacturing processes. Its formation during the synthesis of other compounds raises concerns about its safety profile and necessitates further investigation into its genotoxic effects .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the acetamido group enhances its solubility and possibly its bioavailability, facilitating interactions with proteins and enzymes within the cell.

Apoptosis Induction

The mechanism by which this compound induces apoptosis involves several pathways:

  • Caspase Activation : The compound may activate caspases, which are crucial for the execution phase of apoptosis.
  • Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways.
  • Cell Cycle Arrest : The compound might interfere with cell cycle progression, leading to growth inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to this compound:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, with specific structural modifications enhancing activity.
  • Genotoxicity Assessments : Investigations into impurities formed during synthesis have revealed potential risks associated with exposure to this compound in pharmaceutical contexts.
  • Therapeutic Applications : Ongoing research is exploring the use of this compound and its derivatives in developing novel anticancer therapies that leverage their selective toxicity towards malignant cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Acetamidobenzene-1,3-dicarboxylic acid
Reactant of Route 2
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2-Acetamidobenzene-1,3-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.